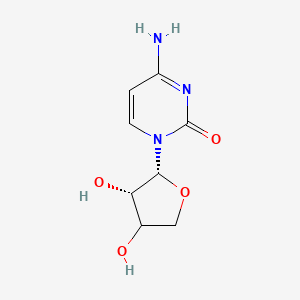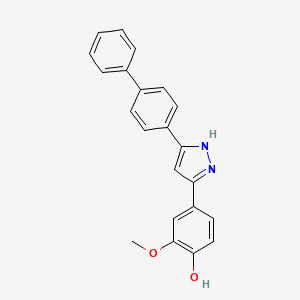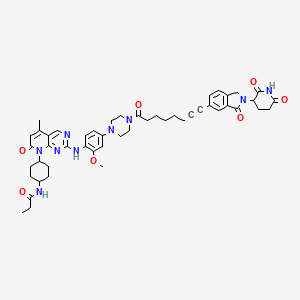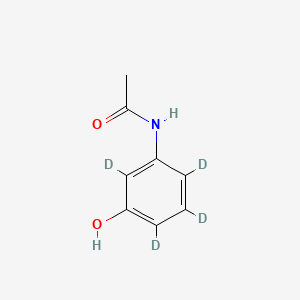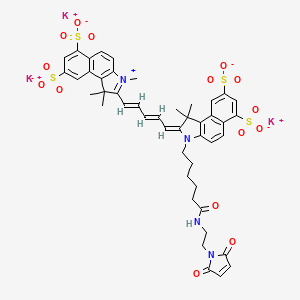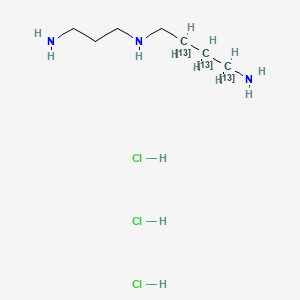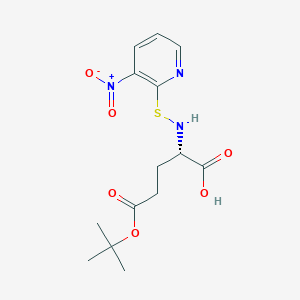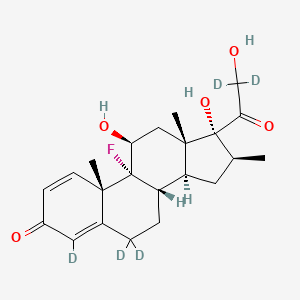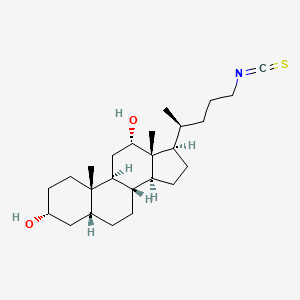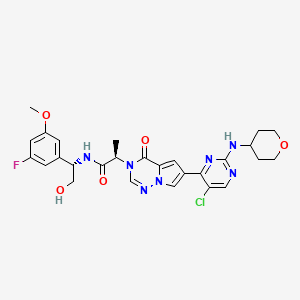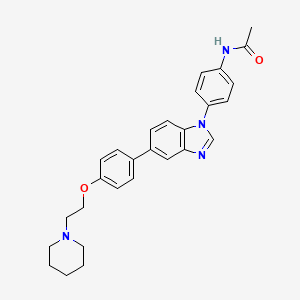
FLT3/TrKA-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLT3/TrKA-IN-1 is a potent dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and tropomyosin receptor kinase A (TrKA). This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the activity of these kinases, which are often overexpressed or mutated in AML cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: FLT3/TrKA-IN-1 is synthesized through a series of chemical reactions involving benzimidazole-based structures. The synthesis typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to enhance its inhibitory activity against FLT3 and TrKA. This step may involve reactions such as alkylation, acylation, or sulfonation.
Final Coupling: The final step involves coupling the functionalized benzimidazole with other molecular fragments to achieve the desired dual kinase inhibitory activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: FLT3/TrKA-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, altering the compound’s inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the substituents on the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against FLT3 and TrKA .
Scientific Research Applications
FLT3/TrKA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Employed in cell-based assays to investigate the role of FLT3 and TrKA in cellular signaling pathways.
Medicine: Potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with overexpression or mutations in FLT3 and TrKA.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery programs
Mechanism of Action
FLT3/TrKA-IN-1 exerts its effects by binding to the active sites of FLT3 and TrKA, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells. The compound targets both wild-type and mutated forms of FLT3, making it effective against various AML subtypes .
Comparison with Similar Compounds
FLT3/TrKA-IN-1 is unique due to its dual inhibitory activity against both FLT3 and TrKA. Similar compounds include:
Quizartinib: A selective FLT3 inhibitor with high potency against FLT3-ITD mutations but limited activity against TrKA.
Gilteritinib: Another FLT3 inhibitor with broader activity against FLT3 mutations but no significant activity against TrKA.
Midostaurin: A multi-kinase inhibitor targeting FLT3, KIT, and PDGFR but with less specificity compared to this compound
This compound stands out due to its ability to target both FLT3 and TrKA, providing a broader therapeutic potential for AML treatment .
Properties
Molecular Formula |
C28H30N4O2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[4-[5-[4-(2-piperidin-1-ylethoxy)phenyl]benzimidazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H30N4O2/c1-21(33)30-24-8-10-25(11-9-24)32-20-29-27-19-23(7-14-28(27)32)22-5-12-26(13-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,19-20H,2-4,15-18H2,1H3,(H,30,33) |
InChI Key |
GAXVYKWKQSGVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=C(C=C4)OCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
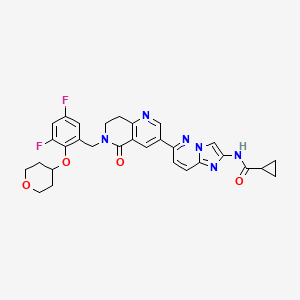
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
